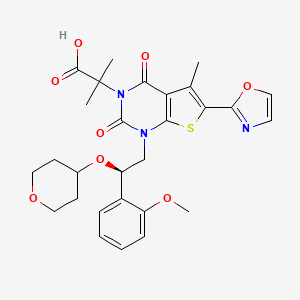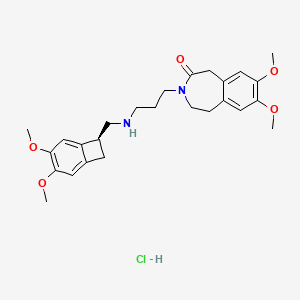
(E)-3-(4-Bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-Bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one, or 4-BP-MOP, is a synthetic compound with potential applications in scientific research, particularly in the biological sciences. This compound is a piperazine derivative that is composed of a bromophenyl group and a methoxybenzoyl group. It has been studied for its potential in vivo and in vitro applications, as well as its potential mechanisms of action, biological activity, biochemical and physiological effects, and pharmacodynamics.
Wissenschaftliche Forschungsanwendungen
Inflammatory Bowel Disease (IBD) Treatment
NIBR189 has been identified as a potent and selective antagonist of the oxysterol receptor GPR183 . This receptor plays a critical role in various inflammatory and autoimmune diseases, including IBD. By inhibiting the receptor, NIBR189 can potentially reduce inflammation and improve symptoms associated with IBD. It has shown promise in preclinical models, where oral administration improved the pathological symptoms of DSS-induced experimental colitis .
Autoimmune Disorder Modulation
Due to its selective antagonism of EBI2 (GPR183), NIBR189 is a valuable tool for probing EBI2-mediated physiological functions and could be used to modulate autoimmune disorders . Its high affinity and potency make it suitable for in vivo studies aimed at understanding and potentially treating autoimmune conditions.
Chemotaxis Inhibition
NIBR189 has demonstrated the ability to inhibit chemotaxis, the movement of cells in response to chemical stimuli . Specifically, it has been shown to inhibit oxysterol-induced migration of U937 monocyte cells, which is significant for research into how immune cells migrate during inflammation and infection .
Pharmacokinetic Studies
The compound exhibits good pharmacokinetic properties with oral availability in mice, making it an excellent candidate for pharmacokinetic studies . These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds.
Selective Receptor Antagonism Research
NIBR189’s selectivity for EBI2 over a panel of other receptors, enzymes, and transporters makes it an important compound for studying selective receptor antagonism . This can lead to the development of more targeted therapies with fewer side effects.
Monocyte Migration and Function Analysis
As an antagonist of EBI2, NIBR189 can be used to study the role of monocytes in immune responses. Its ability to block oxysterol-induced migration provides insights into monocyte function and its implications in immune surveillance and response .
Drug Safety and Efficacy Profiling
NIBR189’s reduced hERG inhibition and improved safety profile based on structural elaboration make it a promising candidate for drug safety and efficacy profiling . This is particularly relevant for the development of new therapeutic agents with minimized cardiac risks.
Anti-inflammatory Activity Assessment
The compound has shown strong in vitro anti-inflammatory activity, which is essential for the assessment of new anti-inflammatory agents . Its effects on monocytes can be extrapolated to understand the broader implications of inflammation control in disease states.
Wirkmechanismus
Target of Action
The primary target of (E)-3-(4-Bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one, also known as NIBR189, is EBI2 (Epstein-Barr virus-induced gene 2). EBI2 is a G protein-coupled receptor that is expressed in peripheral blood mononuclear cells . It plays a crucial role in the positioning of B cells in lymphoid tissue and launching T cell-dependent antibody responses .
Mode of Action
NIBR189 acts as an antagonist to EBI2. It inhibits human and mouse EBI2 with IC50s of 11 and 16 nM, respectively . This inhibition blocks the migration of U937 cells and oxysterol-dependent activation .
Biochemical Pathways
The EBI2 signaling pathway is sensitive to immune challenges such as lipopolysaccharide (LPS) treatment . Both influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection upregulate the enzymes cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily member B1 (CYP7B1) in the lung, resulting in local production of the oxidized cholesterols 25-hydroxycholesterol (25-OHC) and 7α,25-dihydroxycholesterol (7α,25-OHC) .
Pharmacokinetics
NIBR189 exhibits good pharmacokinetic properties and oral availability in mice. It has a clearance rate (CL) of 16 μL/min/mg, a half-life (t1/2) of 1.1 hours, a steady-state volume of distribution (Vss) of 1.4 L/kg, an area under the curve (AUC) of 2435 nmol·h/L, a maximum concentration (Cmax) of 835 nmol/L, a time to reach maximum concentration (tmax) of 1 hour, and a bioavailability (F) of 49% .
Result of Action
The action of NIBR189 results in the reduction of macrophage infiltration and inflammatory cytokine production in the lungs of IAV- or SARS-CoV-2-infected mice . This leads to a significant attenuation of the severity of SARS-CoV-2 infection and viral loads .
Action Environment
Environmental factors such as immune challenges can influence the action of NIBR189. For instance, lipopolysaccharide (LPS) treatment of mouse astrocytes alters the mRNA levels of EBI2 and oxysterols, suggesting that the EBI2 signaling pathway, and by extension the action of NIBR189, is sensitive to LPS-mediated immune challenge .
Eigenschaften
IUPAC Name |
(E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-27-19-9-5-17(6-10-19)21(26)24-14-12-23(13-15-24)20(25)11-4-16-2-7-18(22)8-3-16/h2-11H,12-15H2,1H3/b11-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHXXBRBGWUOHR-NYYWCZLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-Bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one | |
CAS RN |
1599432-08-2 |
Source


|
| Record name | (E)-3-(4-bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)


![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)
![3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide](/img/structure/B609499.png)

![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)


![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)

![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)
